1-Methylindole-5-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methylindole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-6H,1H3,(H2,10,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFARUOLTMZNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 Methylindole 5 Sulfonamide and Its Analogues
Primary Synthetic Routes to 1-Methylindole-5-sulfonamide
The creation of this compound can be primarily achieved through two main pathways: the direct sulfonation of 1-methylindole (B147185) precursors or the derivatization of a sulfonyl fluoride (B91410) intermediate.
Sulfonation of 1-Methylindole Precursors
The direct sulfonation of 1-methylindole is a common method to introduce the sulfonamide group. This electrophilic aromatic substitution reaction typically utilizes a strong sulfonating agent.
A key reagent for this transformation is chlorosulfonic acid. The reaction is carefully controlled to ensure regioselectivity, targeting the C-5 position of the indole (B1671886) ring. Key parameters for this synthesis include:
Temperature: The reaction is typically maintained at low temperatures, between 0–5°C, to minimize side reactions such as hydrolysis of the sulfonyl chloride product or over-sulfonation.
Atmosphere: To prevent the degradation of the reactive sulfonyl chloride intermediate by moisture, the reaction is conducted under an inert atmosphere, for example, using nitrogen gas.
Following the sulfonation step, which yields 1-methylindole-5-sulfonyl chloride, the intermediate is then reacted with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide. This amidation step is generally carried out at temperatures ranging from 0-25°C.
Derivatization from 1-Methylindole-5-sulfonyl Fluoride
An alternative approach involves the use of 1-methylindole-5-sulfonyl fluoride as a precursor. Sulfonyl fluorides are known for their high reactivity and are key hubs in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.gov This method offers a modular approach to synthesizing a variety of sulfonamide derivatives.
The synthesis begins with the preparation of the sulfonyl fluoride intermediate. This can be achieved by reacting 1-methylindole with sulfuryl fluoride (SO₂F₂) in the presence of a suitable catalyst. nih.gov Once the 1-methylindole-5-sulfonyl fluoride is obtained, it can readily react with a wide range of amines to produce the corresponding sulfonamides. This reaction proceeds smoothly and is often used to create libraries of compounds for screening purposes. nih.gov
Advanced Synthetic Strategies for Indolesulfonamide Derivatives
The synthesis of more complex indolesulfonamide derivatives often requires multi-step procedures and advanced synthetic strategies. These methods allow for the introduction of various functional groups at different positions of the indole scaffold, leading to a diverse range of analogues with potentially enhanced biological activities.
General Procedures for Indoline-5-sulfonamide (B1311495) Synthesis
The synthesis of indoline-5-sulfonamide serves as a foundational route for producing a variety of N-acylindoline-5-sulfonamide derivatives. A common synthetic sequence involves the following key transformations:
| Step | Reaction | Reagents and Conditions |
| 1 | N-Acylation | Acyl chlorides in the presence of a base like pyridine (B92270) in a solvent such as chloroform (B151607) (CHCl₃). nih.gov |
| 2 | Sulfochlorination | Introduction of the sulfonyl chloride group onto the acylated indoline (B122111). |
| 3 | Sulfonamidation | Reaction with an amine to form the final sulfonamide product. researchgate.net |
This multi-step process has been successfully employed to generate libraries of 1-acylindoline-5-sulfonamides with yields ranging from 50–79%. nih.gov
Alkylation and Acylation Reactions on Sulfonamide Nitrogen
Further diversification of the indolesulfonamide scaffold can be achieved through reactions on the sulfonamide nitrogen.
Alkylation: The sulfonamide nitrogen can be alkylated using various alkyl halides. This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like acetonitrile. csic.es This method allows for the introduction of different alkyl groups, which can influence the compound's properties.
Acylation: Acylation of the sulfonamide nitrogen can be achieved using acylating agents like acyl chlorides or by activating carboxylic acids. For instance, isonicotinic acid can be activated with carbonyldiimidazole (CDI) and then reacted with the sulfonamide in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Substitutions and Modifications at the Indole Nucleus (e.g., C-3, C-5)
Modifications at the indole nucleus, particularly at the C-3 and C-5 positions, are crucial for developing analogues with tailored properties. The C-3 position of indole is highly reactive towards electrophilic substitution. wikipedia.org
C-3 Position: The functionalization at the C-3 position is a key strategy in the synthesis of many biologically active indole derivatives. researchgate.net Reactions such as the Vilsmeier-Haack formylation occur exclusively at the C-3 position at room temperature. wikipedia.org This aldehyde can then be further transformed into other functional groups. csic.es
C-5 Position: The C-5 position is often where the sulfonamide group is introduced. nih.gov However, other substitutions can also be made at this position to modulate the electronic and steric properties of the molecule. For example, the introduction of a fluorine atom at the C-5 position has been shown to enhance metabolic stability in some indole-based compounds. vulcanchem.com
These advanced strategies, including multi-step syntheses and various substitution reactions, provide a versatile toolkit for medicinal chemists to design and create novel indolesulfonamide derivatives with diverse functionalities and potential therapeutic applications. nih.govcsic.esresearchgate.net
One-Pot Synthesis Approaches for Indole Derivatives
One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation. The construction of indole sulfonamides and their analogues has benefited from such streamlined approaches.
A notable one-pot, three-component synthesis allows for the rapid assembly of differentially substituted sulfonimidamides, which are structurally related to sulfonamides, from organometallic reagents, amines, and a stable sulfinylamine reagent, N-sulfinyltritylamine (TrNSO). nih.gov This method is versatile and accommodates medicinally relevant groups, including indoles. nih.gov Similarly, a one-pot, two-step method has been developed for the synthesis of sulfonamides from amine-derived sulfonate salts using cyanuric chloride. organic-chemistry.org This approach avoids harsh conditions and toxic reagents typically associated with traditional sulfonamide synthesis from sulfonyl chlorides. organic-chemistry.org
For the direct functionalization of the indole core, multicomponent reactions are particularly powerful. A one-pot, three-component coupling of a substituted benzaldehyde, N-methylaniline, and indole or N-methylindole, catalyzed by Yb(OTf)3-SiO2, provides an efficient route to 3-substituted indoles. nih.gov Furthermore, the synthesis of 2-amidoindoles and related fused heterocyclic systems has been achieved in a one-pot fashion from gem-dibromovinylanilides and sulfonamides, proceeding through an in situ formation of ynamides. acs.org Lewis acid-assisted one-pot synthesis of indole-3-sulfonamide derivatives using a modified Burgess reagent under microwave conditions has also been reported as an efficient strategy. researchgate.net These methodologies highlight the trend towards creating complex indole derivatives through convergent and operationally simple one-pot procedures.
Stereoselective Synthesis of Chiral Analogues
The biological activity of molecules is often dependent on their three-dimensional structure, making the stereoselective synthesis of chiral compounds critically important. For analogues of this compound, achieving specific stereochemistry can be accomplished through several strategies, most notably through the use of chiral auxiliaries.
A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. wikipedia.org This strategy is well-established and reliable for controlling the synthesis of enantiomerically pure compounds. wikipedia.orgresearchgate.net For instance, chiral oxazolidinones (Evans auxiliaries) are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of complex molecules containing chiral centers. researchgate.net
In the context of indole chemistry, chiral auxiliaries have been employed in formal [3+2] cycloadditions between indoles and chiral N-2-acetamidoacrylyl oxazolidinones to produce pyrroloindoline products with high diastereoselectivity. researchgate.net The Pictet-Spengler reaction, a classic method for synthesizing β-carbolines (a fused indole system), can be rendered stereoselective by using tryptamines bearing a chiral auxiliary, such as (-)-8-phenylmenthylcarbamate. mdpi.com Another approach involves a central-to-axial chirality conversion strategy, where the chirality from a starting material like an amino acid is used to construct axially chiral N-arylindoles. acs.org This has been demonstrated in the gold-catalyzed cascade cyclization of diynes to form C–N axially chiral N-arylbenzo[g]indoles. acs.org
The table below lists common chiral auxiliaries used in the synthesis of chiral indole analogues.
| Chiral Auxiliary | Type of Reaction | Reference |
| Oxazolidinones (Evans Auxiliaries) | Asymmetric Alkylation, Aldol Reactions, Cycloadditions | researchgate.net |
| (-)-8-Phenylmenthylcarbamate | Pictet-Spengler Reaction | mdpi.com |
| Schöllkopf Chiral Auxiliary | Larock Indole Synthesis | mdpi.com |
| N,N-Phthaloyl-aminoacids | Pictet-Spengler Reaction | mdpi.com |
| Camphorsultam | Various Asymmetric Transformations | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | wikipedia.org |
Mechanistic Insights into Synthesis Reactions
Understanding the mechanisms of chemical reactions is fundamental to optimizing conditions and designing new synthetic routes. The formation of indole sulfonamides often involves complex pathways, including those with radical intermediates and reactions that invert the inherent polarity of the indole nucleus.
Role of Radical Intermediates in Sulfonyl Compound Formation
Many modern sulfonylation reactions proceed through radical-based mechanisms, offering an alternative to traditional electrophilic aromatic substitution. The generation of sulfonyl radicals from stable precursors like sulfonyl hydrazides or sulfinates is a key step in these transformations.
For the direct C2-sulfonylation of indoles, a plausible mechanism involves the oxidation of a sulfur source, such as p-toluenesulfonyl hydrazide, to generate a sulfonyl radical. rsc.orgmdpi.com In iodine-mediated systems, molecular iodine is believed to first add to the indole C2-C3 double bond to form a 2,3-diiodoindoline intermediate. rsc.orgmdpi.com This intermediate then reacts with the sulfonyl radical. rsc.orgmdpi.com Subsequent elimination of hydrogen iodide (HI) yields the 2-sulfonylated indole product. rsc.orgmdpi.com The involvement of radical species is supported by experiments where the reaction is inhibited by radical scavengers like hydroquinone. mdpi.com
Radical cyclizations have also been observed in N-sulfonylindoles. beilstein-journals.org For example, an aryl radical can cyclize onto the indole ring, followed by the elimination of a sulfonyl radical to form an imine intermediate. beilstein-journals.org The fate of this imine depends on the reaction conditions and the substituents on the indole ring; it can either be isolated or undergo further reduction. beilstein-journals.org The generation of sulfonyl radicals from various precursors and their subsequent reaction with the indole nucleus represents a versatile strategy for forming C–S bonds under relatively mild conditions. mdpi.com
Oxidative Umpolung Reactions and Indole Nitrogen Reactivity
The indole ring is inherently electron-rich, with the C3 position being the most nucleophilic. "Umpolung," or the reversal of polarity, describes a strategy to make this typically nucleophilic position (or another position) electrophilic, thereby enabling reactions with nucleophiles. nih.govresearchgate.net
One effective method to achieve umpolung at the indole C3 position involves oxidative catalysis. nih.gov For instance, hypoiodite, generated in situ, can catalyze the enantioselective dearomative aza-spirocyclization of indole derivatives. nih.govacs.org Mechanistic studies suggest that this transformation proceeds via iodination of the indole nitrogen. nih.govacs.org This N-iodination reverses the normal reactivity of the indole ring, making the C3 position susceptible to attack by an intramolecular nitrogen nucleophile, leading to spirocyclization. nih.govacs.org The introduction of an electron-withdrawing group at the C2 position can further refine the reaction's selectivity. acs.org
Gold catalysis provides another avenue for achieving umpolung. nih.gov An ortho-azidoarylalkyne can be converted into a gold carbene intermediate that possesses an indole skeleton but is highly electrophilic at the C3 position. nih.gov This reactive intermediate can then be trapped by various nucleophiles, providing a novel and complementary method for synthesizing functionalized indoles that are difficult to access through conventional electrophilic substitution pathways. nih.gov These oxidative umpolung strategies, which pivot on modifying the reactivity of the indole nitrogen, open up new possibilities for the synthesis of complex polycyclic indole alkaloids and related structures. nih.gov
Exploration of 1 Methylindole 5 Sulfonamide Derivatives in Biological Research
Structure-Activity Relationship (SAR) Studies of 1-Methylindole-5-sulfonamide Analogues
The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which explore how variations in a molecule's structure affect its biological function, have been pivotal in optimizing these compounds for enhanced potency and selectivity.
Impact of Substituent Variation on Biological Potency and Selectivity
The potency and selectivity of this compound analogues are highly sensitive to the nature and position of substituents on the indole (B1671886) core, the sulfonamide group, and other parts of the molecule.
Modifications to the indole core have shown that even minor changes can lead to significant shifts in activity. For instance, replacing the indole with simple aryl, heteroaryl, or biaryl groups has been found to cause a substantial loss of potency, often more than tenfold. plos.org However, closely related structures like indole and des-methyl indoline (B122111) are generally tolerated. plos.org The position of substituents on the indole ring is also critical. Studies have indicated that substitutions at the 4' and 5' positions are favored over the 6' and 7' positions. acs.org Double substitution on the indole ring can also be tolerated and in some cases, may improve potency. acs.org
The sulfonamide moiety is another key area for modification. While exchanging the sulfonamide can be tolerated, it often results in a 2-3 fold decrease in activity. plos.org Reversing the sulfonamide or methylating it has been shown to produce less potent compounds, highlighting the importance of the secondary amide for biological activity. acs.org In some cases, replacing the sulfonamide with a sulfone also leads to reduced potency. acs.org However, the introduction of a trifluoromethyl group in the sulfonamide has been associated with lower potency but improved solubility and metabolic profiles. acs.org
Substituents on the N-phenyl ring of the sulfonamide also play a crucial role. Research on related indolesulfonamides has shown that methylated sulfonamides were more potent than those with large and polar substitutions. csic.es In the context of anti-Trypanosoma cruzi activity, small, aliphatic, electron-donating groups (EDG) like methyl, cyclopropyl, ethyl, or methoxy (B1213986) groups on the indole's 5' position were favored, showing moderate to good potency. acs.org Conversely, analogues with electron-withdrawing groups (EWG) such as halogens or a trifluoromethyl group were found to be inactive. acs.org
The following table summarizes the impact of various substituents on the biological activity of this compound and related indole derivatives.
| Compound Series | Modification | Effect on Biological Activity | Reference |
| This compound Analogues | Replacement of indole core with simple aryl/heteroaryl groups | >10-fold loss of potency | plos.org |
| 1H-Indole-2-carboxamides | 5'-position: Electron Donating Groups (methyl, cyclopropyl) | Moderate to good potency | acs.org |
| 1H-Indole-2-carboxamides | 5'-position: Electron Withdrawing Groups (halogens, CF3) | Inactive | acs.org |
| 1H-Indole-2-carboxamides | Reversing or methylating the sulfonamide | Less potent compounds | acs.org |
| Indolesulfonamides | Methylated sulfonamides | More potent | csic.es |
| Indolesulfonamides | Large and polar substitutions on sulfonamide | Less potent | csic.es |
Conformational Analysis and its Influence on Activity
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its interaction with biological targets. For this compound derivatives, conformational analysis has provided valuable insights into their mechanism of action.
Studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives have revealed that a nearly orthogonal orientation between the indole ring system and the sulfonyl-bound phenyl ring is a common conformational feature. iucr.org This specific conformation is believed to be favorable for intermolecular bonding, including slipped π–π interactions between indole systems. iucr.org Such interactions are significant for the crystal packing and stability of these compounds. iucr.org
The rigidity or flexibility of the molecular scaffold also influences activity. The indoline core, a reduced form of indole, has been explored in the design of inhibitors for cancer-related carbonic anhydrases. nih.gov The chemical properties of indolines are similar to N-substituted anilines, and the ability to convert between indole and indoline structures provides a convenient synthetic route for creating diverse analogues. nih.gov This scaffold hopping approach, modifying the central core of a known lead compound, has been effective in discovering novel biologically active compounds. nih.gov
The spatial arrangement of substituents can dictate how a molecule fits into the binding pocket of a target protein. For pyrazolo[4,3-c]pyridines, which are inhibitors of the PEX14–PEX5 protein–protein interaction, the attachment of an indole residue through a C-2 carbon allowed for a deeper insertion into the binding pocket, resulting in higher activity compared to its C-3 regioisomer. acs.org This highlights the importance of the precise geometry of the molecule for optimal target engagement.
Correlation between Substituent Polarity and Biological Effects
The polarity of substituents significantly influences the physicochemical properties of this compound derivatives, which in turn affects their biological activity, solubility, and metabolic stability.
In the development of anti-Trypanosoma cruzi agents, a clear correlation between substituent properties and biological outcomes was observed. While highly active compounds were identified, they often suffered from low kinetic solubility and high microsomal clearance. acs.org Interestingly, there wasn't a straightforward correlation between these properties and lipophilicity alone. acs.org However, the introduction of a trifluoromethyl group on the sulfonamide, while reducing potency, led to improved ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and reduced lipophilicity. acs.org This demonstrates a trade-off between potency and developability, where increasing polarity can enhance drug-like properties.
Similarly, in the quest for improved indolesulfonamides as anticancer agents, increasing polarity was a key strategy. csic.es The introduction of polar groups like amide, formyl, or nitrile at the indole 3-position provided drug-like properties, leading to reduced toxicity and desirable Polar Surface Areas (PSA). csic.es Nitrile-substituted analogues were identified as potent and polar compounds, representing a promising new class of antimitotics. csic.es This suggests that balancing lipophilicity and polarity is crucial for achieving both high potency and favorable pharmacokinetic profiles.
Mechanistic Investigations of this compound Derivatives
Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their rational design and therapeutic application. Research has focused on their ability to inhibit key enzymes and modulate critical cellular signaling pathways.
Competitive Inhibition of Key Enzymatic Pathways
One of the primary mechanisms of action for many sulfonamide-containing compounds is the competitive inhibition of enzymes. This occurs when the inhibitor molecule resembles the enzyme's natural substrate and binds to the active site, thereby blocking the substrate from binding and preventing the enzyme from carrying out its function.
The antibacterial mechanism of sulfonamides, for instance, is a classic example of competitive inhibition, where they act as structural analogues of p-aminobenzoic acid (PABA), a crucial component for folic acid synthesis in bacteria. researchgate.net While not directly about this compound, this principle is broadly applicable to the sulfonamide class of compounds.
More specifically, indole-based sulfonamides have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.gov Indoline-5-sulfonamide (B1311495) analogues have demonstrated inhibitory activity against these enzymes with high potency. nih.gov This inhibition is a key aspect of their potential as anticancer agents.
The following table presents data on the inhibitory activity of selected indoline-5-sulfonamide derivatives against carbonic anhydrase isoforms.
| Compound | Target Enzyme | Inhibitory Activity (KI) | Reference |
| 1-Acylated indoline-5-sulfonamides | CA IX | up to 132.8 nM | nih.gov |
| 1-Acylated indoline-5-sulfonamides | CA XII | up to 41.3 nM | nih.gov |
Modulation of Cellular Signaling Pathways (e.g., PI3K/AKT/mTOR, ERK)
In addition to direct enzyme inhibition, this compound derivatives and related indole compounds can exert their effects by modulating intracellular signaling pathways that are often dysregulated in diseases like cancer.
The PI3K/AKT/mTOR pathway is a critical signaling network that regulates cell growth, proliferation, and survival. mdpi.com Its aberrant activation is a hallmark of many cancers. mdpi.com Indole compounds, including derivatives of indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate this pathway. nih.gov Some indole derivatives have been found to inhibit the phosphorylation of key proteins in this pathway, such as AKT and mTOR, in cancer cells. mdpi.com This inhibition can lead to the suppression of tumor growth. mdpi.comnih.gov
The ERK (extracellular signal-regulated kinase) signaling pathway is another crucial regulator of cellular processes like proliferation and survival, and its dysregulation is also common in cancer. nih.govresearchgate.net Certain indole derivatives have demonstrated the ability to significantly inhibit the ERK pathway by reducing the phosphorylation levels of key proteins including ERK1/2, c-Raf, and MEK1/2. nih.gov This inhibition can induce cell cycle arrest and apoptosis in cancer cells. nih.govresearchgate.net
The ability of these compounds to modulate multiple signaling pathways underscores their potential as multi-targeted therapeutic agents. mdpi.comnih.gov
Disruption of Microtubule Dynamics and Tubulin Polymerization Inhibition
Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. mdpi.comcsic.es By interfering with microtubule dynamics, these compounds can halt the cell cycle and induce apoptosis, making them a significant area of interest in cancer research. mdpi.comcsic.es
The mechanism of action for these indole sulfonamides often involves binding to the colchicine (B1669291) site on tubulin. csic.es This binding prevents the assembly of α,β-tubulin dimers into microtubules, which are essential components of the mitotic spindle. mdpi.comcsic.es The disruption of the microtubule network leads to a mitotic arrest, where the cell is unable to properly segregate its chromosomes, ultimately triggering programmed cell death. csic.es
Researchers have synthesized and evaluated numerous analogues, modifying the sulfonamide nitrogen, the methoxyaniline group, and the indole 3-position to optimize activity. csic.es For instance, methylated sulfonamides demonstrated greater potency than those with larger, more polar substitutions. csic.es The introduction of amide, formyl, or nitrile groups at the indole 3-position has been shown to enhance drug-like properties. csic.es
One study highlighted that replacing the phenolic B ring of combretastatin (B1194345) A-4 with a 1-methyl-5-indolyl moiety in certain compounds resulted in potent anti-tubulin and antiproliferative activity. csic.es Another research effort developed indole-chalcone derivatives designed to be dual-targeted agents, inhibiting both tubulin polymerization and thioredoxin reductase (TrxR). mdpi.com A specific compound from this series exhibited superior efficacy in inhibiting tubulin polymerization with an IC₅₀ of 0.81 µM. mdpi.com
Furthermore, a series of 6-aryl-3-aroyl-indole analogs were designed as tubulin polymerization inhibitors, with one compound showing a tubulin polymerization inhibition IC₅₀ of 0.57 μM. mdpi.com These findings underscore the potential of this compound derivatives as a promising class of antimitotic agents that function by disrupting microtubule dynamics. csic.es
Table 1: Tubulin Polymerization Inhibition by this compound Derivatives
| Compound Type | Target | IC₅₀ (µM) | Reference |
| Indole-chalcone derivative | Tubulin polymerization | 0.81 | mdpi.com |
| 6-aryl-3-aroyl-indole analog | Tubulin polymerization | 0.57 | mdpi.com |
| Indole-containing hybrid | Tubulin polymerization | 2.07 | mdpi.com |
Induction of Programmed Cell Death (Apoptosis) Pathways
Derivatives of this compound have been shown to effectively induce apoptosis, or programmed cell death, in cancer cells through various mechanisms. A primary pathway involves the disruption of microtubule dynamics, which leads to mitotic arrest and subsequently triggers the intrinsic apoptotic pathway. mdpi.comcsic.es This is often characterized by the activation of caspases, such as cleaved caspase-3 and PARP. mdpi.com
Several studies have demonstrated the pro-apoptotic effects of these compounds. For example, certain indole-acrylamide derivatives, after inducing G2/M-phase cell cycle arrest, lead to apoptotic cell death. mdpi.com Similarly, other indole derivatives have been shown to trigger apoptosis and disrupt the mitochondrial membrane potential. mdpi.com The induction of apoptosis is a key indicator of the anticancer potential of these compounds.
In some cases, the apoptotic effect is linked to the modulation of key regulatory proteins. For instance, certain derivatives have been found to upregulate pro-apoptotic proteins like Bax and cleaved-Caspase7, while downregulating anti-apoptotic proteins such as Mcl-1 and Bcl-2. mdpi.com This shift in the balance of pro- and anti-apoptotic proteins is a critical step in initiating the apoptotic cascade. One study reported that a pyrazolinyl-indole derivative promoted apoptosis in lung cancer cells, increasing total apoptosis by a significant margin compared to untreated cells. mdpi.com
Interference with Protein-Protein Interactions (e.g., Bcl-2/Mcl-1, Mcl-1/Bim)
A significant mechanism of action for some this compound derivatives is their ability to interfere with critical protein-protein interactions that regulate apoptosis, particularly those involving the Bcl-2 family of proteins. mdpi.com The overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common survival mechanism in cancer cells. mdpi.comsci-hub.red
Researchers have successfully designed and synthesized indole derivatives that act as dual inhibitors of Bcl-2 and Mcl-1. mdpi.com One such compound demonstrated potent dual inhibition with Ki values of 0.41 μM for both Bcl-2 and Mcl-1. mdpi.com This compound effectively induced apoptosis in HL-60 cells in a dose-dependent manner. mdpi.com Another novel indole derivative showed IC₅₀ values of 7.63 μM for Bcl-2 and 1.53 μM for Mcl-1. nih.gov
Furthermore, some indole derivatives have been developed as specific Mcl-1 inhibitors. mdpi.com By disrupting the Mcl-1/Bim protein-protein interaction, these compounds can unleash the pro-apoptotic activity of Bim, leading to cancer cell death. mdpi.com One Mcl-1 inhibitor bearing an indole carboxylic acid moiety displayed a Ki value of 0.37 μM for Mcl-1 and showed selectivity over Bcl-2 and Bcl-xL. mdpi.com This compound induced apoptosis in an Mcl-1-dependent manner. mdpi.com The ability of these derivatives to disrupt these key survival protein interactions highlights their potential as targeted anticancer agents. mdpi.com
Identified Biological Activities in Preclinical and In Vitro Models
Antimitotic and Antiproliferative Activities against Cancer Cell Lines
Derivatives of this compound have demonstrated significant antimitotic and antiproliferative activities across a range of human cancer cell lines in preclinical and in vitro studies. csic.esresearchgate.netnih.gov Their ability to inhibit cell growth is often potent, with IC₅₀ values in the submicromolar to nanomolar range. csic.es
A variety of cancer cell lines have been shown to be susceptible to these compounds, including those of the breast (MCF7, MDA-MB-231), lung (A549), liver (HuCCA-1, HepG2), and leukemia (MOLT-3). researchgate.netnih.govnih.gov For example, a series of 1-acylated indoline-5-sulfonamides showed antiproliferative effects, with one of the most potent inhibitors of CA IX and XII suppressing the growth of MCF7 cells at 12.9 µM. nih.gov Another study reported that certain indole derivatives exhibited considerable activity against the MCF-7 cell line with IC₅₀ values of 1.9 and 2.3 μM. nih.gov
The antiproliferative mechanism is closely linked to their antimitotic properties, where the inhibition of tubulin polymerization leads to a halt in the cell cycle, typically at the G2/M phase, preventing cell division and proliferation. mdpi.comcsic.es Some derivatives have also shown efficacy against multidrug-resistant (MDR) cancer cell lines, indicating their potential to overcome certain forms of chemotherapy resistance. csic.es
Table 2: Antiproliferative Activity of this compound Derivatives against Various Cancer Cell Lines
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-acylated indoline-5-sulfonamide | MCF7 | 12.9 | nih.gov |
| Indole conjugate | MCF-7 | 1.9 | nih.gov |
| Indole conjugate | MCF-7 | 2.3 | nih.gov |
| Indole-thiazolidinedione-triazole hybrid | HePG-2 | 4.43 | nih.gov |
| Indole-thiazolidinedione-triazole hybrid | HCT-116 | 4.46 | nih.gov |
| Indole-thiazolidinedione-triazole hybrid | PC-3 | 8.03 | nih.gov |
| Indole-thiazolidinedione-triazole hybrid | MCF-7 | 3.18 | nih.gov |
Inhibition of Tumor-Associated Carbonic Anhydrase (CA) Isoforms (IX and XII)
A notable biological activity of this compound derivatives is their ability to inhibit carbonic anhydrase (CA) isoforms, particularly the tumor-associated CA IX and CA XII. nih.govnih.gov These enzymes play a role in the regulation of pH in the tumor microenvironment, contributing to tumor progression and resistance to therapy. nih.gov
Sulfonamides are a well-known class of CA inhibitors. nih.gov Research has shown that 1-acylated indoline-5-sulfonamides can effectively inhibit CA IX and CA XII with KI values reaching as low as 132.8 nM and 41.3 nM, respectively. nih.gov In one study, novel thiosemicarbazides synthesized from a 2-(hydrazinocarbonyl)-3-phenyl-1H-indole-5-sulfonamide scaffold were potent inhibitors of hCA IX and XII, with some compounds exhibiting subnanomolar inhibition constants (Ki) against hCA XII (0.69 nM and 0.87 nM). mdpi.comnih.gov These compounds also demonstrated significant selectivity for the tumor-associated isoforms over the cytosolic, off-target isoforms hCA I and II. nih.gov
The inhibition of CA IX and XII by these derivatives can lead to a disruption of the acidic tumor microenvironment, potentially enhancing the efficacy of other cancer therapies. nih.gov Molecular docking studies have helped to rationalize the structure-activity relationships and the binding modes of these inhibitors within the active sites of the carbonic anhydrase isoforms. mdpi.com
Table 3: Inhibition of Carbonic Anhydrase Isoforms by this compound Derivatives
| Compound Type | Target Isoform | Kᵢ (nM) | Reference |
| 1-acylated indoline-5-sulfonamide | CA IX | up to 132.8 | nih.gov |
| 1-acylated indoline-5-sulfonamide | CA XII | up to 41.3 | nih.gov |
| Thiosemicarbazide (B42300) derivative | hCA XII | 0.69 | mdpi.comnih.gov |
| Thiosemicarbazide derivative | hCA XII | 0.87 | mdpi.comnih.gov |
| Thiosemicarbazide derivative | hCA IX | 1.4 | mdpi.com |
| Thiosemicarbazide derivative | hCA IX | 2.1 | mdpi.com |
Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular)
In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial efficacy. csfarmacie.czresearchgate.net The sulfonamide moiety is a well-established pharmacophore in antimicrobial agents. researchgate.net
Studies have explored the activity of these compounds against various pathogens, including bacteria, fungi, and mycobacteria. csfarmacie.czacs.org For instance, some indole derivatives have demonstrated inhibitory effects against Aspergillus, Candida, and Penicillium species. researchgate.net In one study, novel quinoline-based thiosemicarbazide derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with the most active compound showing a minimum inhibitory concentration (MIC) of 6.25 μM. acs.org The same series of compounds also exhibited limited to moderate antibacterial activity against Gram-positive and Gram-negative bacteria, and antifungal activity against Candida albicans. acs.org
While some sulfonamides were historically considered less effective for treating tuberculosis, recent research has revisited their potential, leading to the development of novel derivatives with antimycobacterial properties. csfarmacie.cz The broad-spectrum potential of these compounds makes them an interesting scaffold for the development of new antimicrobial agents to combat drug-resistant pathogens. csfarmacie.czresearchgate.net
Histone Deacetylase (HDAC) Inhibition
Derivatives of this compound have been investigated as potent histone deacetylase (HDAC) inhibitors, a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govsci-hub.red Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising therapeutic strategy. nih.gov The general structure of these inhibitors often includes a zinc-binding group (ZBG), a linker, and a cap region, with the indole moiety frequently serving as the cap. sci-hub.red
A series of 1-arylsulfonyl-5-(N-hydroxyacrylamide)indoles demonstrated significant HDAC inhibitory activity. nih.gov Notably, the placement of the N-hydroxyacrylamide group at the C-5 position of the indole ring was found to be optimal for HDAC inhibition. sci-hub.red Modifications to the arylsulfonyl group at the N-1 position also significantly influenced activity. sci-hub.red
One of the lead compounds, Compound 8 (1-benzenesulfonyl-5-(N-hydroxyacrylamide)indole) , exhibited remarkable inhibitory activity against HDAC1, HDAC2, and HDAC6 with IC50 values of 12.3 nM, 4.0 nM, and 1.0 nM, respectively. nih.gov Another derivative, Compound 11 (with a 4'-methoxyphenylsulfonyl group) , showed high potency and selectivity for HDAC6 with an IC50 of 3.3 nM. nih.gov Further studies with MPT0E028 (3-(1-benzenesulfonyl-2,3-dihydro-1H-indol-5-yl)-N-hydroxy-acrylamide) , an indoline-1-sulfonamide (B3025485) derivative, also revealed potent HDAC inhibition. nih.gov
The mechanism of action for these compounds involves the chelation of the zinc ion in the active site of HDAC enzymes, leading to their inhibition. azpharmjournal.com This inhibition results in the hyperacetylation of histone and non-histone proteins, such as α-tubulin, which in turn modulates gene expression, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Table 1: HDAC Inhibitory Activity of this compound Derivatives
| Compound | Target HDAC Isoforms | IC50 (nM) | Reference |
|---|---|---|---|
| Compound 8 | HDAC1 | 12.3 | nih.gov |
| HDAC2 | 4.0 | nih.gov | |
| HDAC6 | 1.0 | nih.gov | |
| Compound 11 | HDAC6 | 3.3 | nih.gov |
| MPT0E028 | HDACs | Potent Inhibitor | nih.gov |
| Compound 9 | HDACs | Potent Inhibitor | nih.gov |
| Compound 11(a) | HeLa nuclear HDAC | 7.9 | researchgate.net |
Estrogen Receptor (EGFR) and BRAF^V600E^ Kinase Inhibition
The 1-methylindole (B147185) scaffold has also been utilized to develop dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF^V600E^ mutant kinase, both of which are critical targets in cancer therapy. mdpi.commdpi-res.com The BRAF^V600E^ mutation is prevalent in several cancers, and its inhibition can lead to feedback activation of EGFR, suggesting that a dual inhibition strategy could be more effective. nih.gov
Researchers have synthesized novel 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivatives that act as dual inhibitors of EGFR and BRAF^V600E^. mdpi.comnih.gov One of the most promising compounds from this series, Compound 15 , displayed potent inhibitory activity against both EGFR (IC50 = 32 nM) and BRAF^V600E^ (IC50 = 45 nM). mdpi.com This compound was more potent against EGFR than the reference drug erlotinib (B232) (IC50 = 80 nM). mdpi.com
Another derivative, EGFR/BRAFV600E-IN-1 (Compound 23) , also demonstrated potent dual inhibitory activity with IC50 values of 0.08 µM for EGFR and 0.15 µM for BRAF^V600E^. medchemexpress.com These compounds were shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. mdpi.commedchemexpress.com
Table 2: EGFR and BRAF^V600E^ Inhibitory Activity of 1-Methylindole Derivatives
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Compound 15 | EGFR | 32 nM | mdpi.com |
| BRAF^V600E^ | 45 nM | mdpi.com | |
| EGFR/BRAFV600E-IN-1 | EGFR | 0.08 µM | medchemexpress.com |
| BRAF^V600E^ | 0.15 µM | medchemexpress.com |
Prostanoid Receptor Antagonism (e.g., EP1 Receptor)
Prostanoid receptors, a family of G-protein coupled receptors, are activated by prostaglandins (B1171923) and are involved in various physiological and pathological processes, including inflammation and cancer. nih.govsigmaaldrich.com The EP1 receptor, a subtype of the prostaglandin (B15479496) E2 receptor, has been identified as a potential therapeutic target. nih.gov
Derivatives of 1-methylindole have been explored for their potential as prostanoid receptor antagonists. While much of the research has focused on antagonists for the DP receptor, the structural features of these molecules can be adapted to target other prostanoid receptors like EP1. researchgate.netmdpi.com For instance, N-benzoyl-2-methylindole derivatives have been synthesized and evaluated as prostaglandin D2 receptor antagonists. researchgate.net
The general approach to developing EP1 receptor antagonists has involved the use of acyl-sulfonamide structures. researchgate.net Research into 1,5-biaryl pyrrole (B145914) derivatives has shown that specific substitutions on the benzoic acid group can lead to potent and orally bioavailable EP1 receptor antagonists. nih.gov Although direct examples of this compound as EP1 antagonists are not extensively documented in the provided results, the broader class of indole sulfonamides has been a focus for developing selective EP1 antagonists. nih.gov
Circumvention of Multidrug Resistance (MDR) in Cancer Cells
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov The this compound scaffold has been incorporated into compounds designed to be effective against MDR cancer cells. cbijournal.comnih.gov
Several indole derivatives have demonstrated the ability to overcome MDR. researchgate.net For example, certain cis-isomers of indole derivatives, which replace the B-ring of Combretastatin A-4 (CA-4) with an N-methyl-5-indolyl group, exhibited potent cytotoxicity against MDR cancer cell lines. cbijournal.com Specifically, compounds 90a and 90b showed IC50 values of 21 nM and 32 nM, respectively, against the MDR cell line KB-V1. cbijournal.com
Furthermore, a series of 1-aroylindoles, such as BPR0L075 , have been shown to inhibit tubulin polymerization and are effective in suppressing the growth of both MDR-positive and MDR-negative tumor cells. cbijournal.com Indoline-5-sulfonamide derivatives have also been investigated for their ability to reverse chemoresistance. Compounds 4e and 4f were found to reverse doxorubicin (B1662922) resistance in K562/4 cells, which overexpress P-gp. nih.gov This effect is partly attributed to the inhibition of cancer-associated carbonic anhydrase IX and XII, which are involved in creating an acidic tumor microenvironment that contributes to drug resistance. nih.gov
Table 3: Activity of 1-Methylindole Derivatives Against MDR Cancer Cells
| Compound | Cell Line | Activity | Reference |
|---|---|---|---|
| 90a | KB-V1 (MDR) | IC50 = 21 nM | cbijournal.com |
| 90b | KB-V1 (MDR) | IC50 = 32 nM | cbijournal.com |
| BPR0L075 | MDR-positive cells | Growth suppression | cbijournal.com |
| 4e | K562/4 (Dox-resistant) | Reverses chemoresistance | nih.gov |
| 4f | K562/4 (Dox-resistant) | Reverses chemoresistance | nih.gov |
Computational and Theoretical Studies on 1 Methylindole 5 Sulfonamide and Its Analogues
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are powerful computational tools used to predict how a ligand, such as 1-methylindole-5-sulfonamide, interacts with a biological target, typically a protein. These methods provide insights into the binding orientation, affinity, and the key molecular interactions driving the association.
Prediction of Ligand-Protein Binding Modes and Affinities
Computational docking studies have been instrumental in predicting the binding modes of this compound and its analogues with various protein targets. For instance, in studies involving tubulin, a key protein in cell division and a target for anticancer drugs, indole-based sulfonamides have been shown to bind at the colchicine (B1669291) site. csic.esdntb.gov.ua Molecular docking simulations of these compounds reveal that they often adopt a specific conformation within the binding pocket to maximize favorable interactions. csic.esnih.gov
The N-methylindole moiety of these compounds typically occupies one zone of the binding site, while the sulfonamide-linked aryl group settles into another. csic.es For example, docking studies of certain indole (B1671886) sulfonamide derivatives targeting the enzyme aromatase have suggested a competitive binding mode, where the ligands occupy the same binding site as the natural substrate. researchgate.net The predicted binding affinities, often expressed as a docking score or estimated binding energy, provide a quantitative measure of the ligand-protein interaction. For instance, docking studies of indole derivatives against various cancer-related proteins like EGFR, CDK2, and sorcin have yielded binding affinities in the range of -8 to -10 kcal/mol, indicating strong binding. nih.gov
The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as IC50 values from biological assays. A good correlation between predicted binding affinities and experimental activities supports the proposed binding mode and the reliability of the computational model. researchgate.net
Table 1: Predicted Binding Affinities of Indole Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
| Indole Derivatives | EGFR | -10.1 |
| Indole Derivatives | CDK2 | -10.1 |
| Indole Derivatives | Sorcin | -10.1 |
| Indole Derivatives | CDK-5 | -8.34 |
This table presents a selection of predicted binding affinities for different indole derivatives against various protein targets as determined by molecular docking studies.
Identification of Key Residues in Binding Pockets (e.g., Colchicine Site of Tubulin)
A crucial outcome of molecular docking studies is the identification of key amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. In the case of this compound analogues targeting the colchicine site of tubulin, specific interactions are consistently observed.
For many indole-based tubulin inhibitors, the trimethoxyphenyl (TMP) group or a bioisosteric equivalent is a key pharmacophore that often forms hydrogen bonds with residues like Cysβ241. nih.gov The indole ring itself typically engages in hydrophobic interactions with a range of residues, including Leuβ248, Leuβ255, and Metβ259. nih.gov
Further interactions can occur with other residues in the colchicine binding site, such as Valβ181, Alaα180, and Lysβ352, depending on the specific substituents on the indole and sulfonamide moieties. nih.govmdpi.com For example, some 3-aroylindole derivatives have been shown to form hydrogen bonds with Valβ181 and Aspβ251 of β-tubulin. mdpi.com Similarly, in studies of indole sulfonamides as aromatase inhibitors, key hydrogen bond interactions with residues like Met374 and Asp309 have been identified, mimicking the interactions of the natural substrate. researchgate.net
These detailed interaction maps are invaluable for understanding the structure-activity relationships (SAR) of these compounds and for guiding the rational design of new, more potent, and selective analogues.
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and other molecular properties of this compound and its analogues. irjweb.comnih.gov
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies for Reactivity and Electron Transfer
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical parameters that are directly related to the chemical reactivity and electron transfer capabilities of a molecule. nih.gov The HOMO energy (E_HOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (E_LUMO) reflects its capacity to accept electrons. researchgate.net
A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity and lower kinetic stability. nih.gov This is because less energy is required to excite an electron from the HOMO to the LUMO, facilitating chemical reactions. For instance, in some studies, compounds with a smaller energy gap have been shown to exhibit higher biological activity. pnrjournal.com
DFT calculations can be used to compute the E_HOMO, E_LUMO, and the energy gap for this compound and its derivatives. These values can then be correlated with their observed reactivity in various chemical and biological processes. For example, a study on a triazine derivative reported E_HOMO and E_LUMO values of -6.2967 eV and -1.8096 eV, respectively, resulting in an energy gap of 4.4871 eV, which reflects its chemical reactivity. irjweb.com
Table 2: Representative HOMO-LUMO Energy Gaps from DFT Calculations
| Compound/Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
| Triazine Derivative | -6.2967 | -1.8096 | 4.4871 |
| 3-Fluorobenzamide | - | - | 5.521 |
| Morpholinium 2,6-Pyridine Dicarboxylate (DM11) | -5.6043 | -1.5782 | 4.026 |
| Morpholinium 2,6-Pyridine Dicarboxylate (DM12) | -5.1512 | -0.2149 | 4.936 |
| Morpholinium 2,6-Pyridine Dicarboxylate (DM21) | -3.8945 | -3.5089 | 0.385 |
This table showcases examples of HOMO-LUMO energy gaps for different molecules calculated using DFT, illustrating the range of values and their implication for reactivity.
Evaluation of Dipole Moments and Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) is another valuable property derived from quantum chemical calculations. dtic.mil The MEP maps the electrostatic potential onto the electron density surface of a molecule, visually identifying regions that are electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic). dtic.milniscpr.res.in The MEP is a powerful tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for ligand-protein binding. dtic.mil For example, the MEP can highlight the negatively charged oxygen atoms of the sulfonamide group and the positively charged hydrogen atoms of the indole N-H or other donor groups, indicating their potential roles in intermolecular interactions. niscpr.res.in
Hammett Analysis for Electronic Effects on Reaction Rates
Hammett analysis is a well-established method in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), one can gain insight into the electronic nature of the transition state of a reaction.
In the context of indole sulfonamides, Hammett analysis can be used to probe the electronic effects of substituents on the indole ring or the sulfonamide moiety on their reaction rates. For example, a Hammett analysis performed on a series of N-sulfonyl homotryptamines revealed a linear correlation with a negative slope (ρ = -0.98) for substituents on the indole ring. nih.gov This negative ρ value indicates the accumulation of positive charge on the indole nitrogen in the rate-determining transition state. nih.gov Conversely, a much smaller reaction constant (ρ = -0.15) was observed for substituents on the sulfonamide group, suggesting that positive charge accumulation on the sulfonamide nitrogen is less likely. nih.gov Such studies, often complemented by kinetic experiments and computational modeling, are crucial for elucidating reaction mechanisms. nih.govsnu.edu.in
Advanced Analytical and Spectroscopic Techniques for Research on 1 Methylindole 5 Sulfonamide and Its Novel Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-Methylindole-5-sulfonamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular structure.
Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the N-methyl protons, and the sulfonamide (-SO₂NH₂) protons.
The aromatic protons on the indole ring typically appear in the downfield region of the spectrum, generally between 6.5 and 8.1 ppm. researchgate.net Specifically, the proton at the C4 position is often the most deshielded, appearing as a singlet or a narrow doublet around 8.0-8.1 ppm. The protons at C6 and C7 would appear as doublets or doublet of doublets, influenced by their neighboring protons. The protons at the C2 and C3 positions of the indole ring are also characteristically observed, with the C2-H proton resonating further downfield than the C3-H proton. chemicalbook.com
A sharp singlet for the N-methyl (N-CH₃) group is expected to appear in the upfield region, typically around 3.6-3.8 ppm. chemicalbook.com The protons of the primary sulfonamide (-NH₂) group are often observed as a broad singlet, the chemical shift of which can be variable depending on the solvent and concentration, but is typically found in the range of 7.2-7.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | ~ 8.0 - 8.1 | s (or d) |
| H-7 | ~ 7.6 - 7.7 | d |
| H-6 | ~ 7.3 - 7.4 | dd |
| H-2 | ~ 7.2 - 7.3 | d |
| -SO₂NH₂ | ~ 7.2 - 7.4 | br s |
| H-3 | ~ 6.5 - 6.6 | d |
| N-CH₃ | ~ 3.7 - 3.8 | s |
Carbon (¹³C) NMR for Carbon Skeleton Characterization
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.
The carbon atoms of the indole ring typically resonate in the range of 100-140 ppm. mdpi.com The C5 carbon, being directly attached to the electron-withdrawing sulfonamide group, would be significantly deshielded. The quaternary carbons, C3a and C7a, also show characteristic shifts. For 1-methylindole (B147185), the carbon resonances have been well-documented, providing a strong basis for assignments in its 5-sulfonamide derivative. journals.co.zaacs.org The N-methyl carbon is expected to produce a signal in the upfield region of the spectrum, typically around 33 ppm. journals.co.za
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | ~ 140 - 142 |
| C-7a | ~ 136 - 137 |
| C-3a | ~ 129 - 130 |
| C-2 | ~ 128 - 129 |
| C-4 | ~ 122 - 123 |
| C-6 | ~ 120 - 121 |
| C-7 | ~ 110 - 111 |
| C-3 | ~ 101 - 102 |
| N-CH₃ | ~ 32 - 33 |
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the sulfonamide and indole moieties. The sulfonamide group gives rise to two strong and distinct stretching vibrations for the S=O bond: an asymmetric stretch typically in the 1370–1335 cm⁻¹ region and a symmetric stretch in the 1170–1155 cm⁻¹ range. rsc.orglibretexts.org The N-H stretching vibrations of the primary sulfonamide (-NH₂) group are expected to appear as two bands in the region of 3390–3229 cm⁻¹. znaturforsch.com
The indole ring structure is characterized by aromatic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). vscht.cz Carbon-carbon stretching vibrations within the aromatic ring produce bands in the 1600–1400 cm⁻¹ region. vscht.cz Additionally, the C-H stretching of the N-methyl group will be present in the alkane region, typically 2960-2850 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3390 - 3229 | Medium-Strong |
| Aromatic Ring | =C-H Stretch | 3100 - 3000 | Medium |
| Methyl Group (-CH₃) | C-H Stretch | 2960 - 2850 | Medium |
| Sulfonamide (S=O) | Asymmetric Stretch | 1370 - 1335 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium |
| Sulfonamide (S=O) | Symmetric Stretch | 1170 - 1155 | Strong |
| Sulfonamide (S-N) | S-N Stretch | 924 - 895 | Medium |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₉H₁₀N₂O₂S, corresponding to a monoisotopic mass of approximately 210.05 Da.
In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 211.
Tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways for sulfonamides. nih.gov A common fragmentation pattern for aromatic sulfonamides involves the cleavage of the S-N bond or the Ar-S bond. researchgate.netacs.org A significant fragmentation pathway often involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da from the parent ion. nih.govresearchgate.net Another typical fragmentation pattern for primary arylsulfonamides under MS/MS conditions results in a characteristic fragment ion at m/z 156, corresponding to the [H₂N-C₆H₄-SO₂]⁺ moiety, which can further lose SO₂ to yield an ion at m/z 92. researchgate.net
Table 4: Predicted Mass Spectrometry Fragments for this compound
| Ion | m/z (Predicted) | Description |
| [M+H]⁺ | 211 | Protonated Molecular Ion |
| [M+H - SO₂]⁺ | 147 | Loss of sulfur dioxide |
| [C₈H₈N]⁺ | 118 | Fragment corresponding to 1-methylindole moiety after cleavage |
| [C₇H₇]⁺ | 91 | Tropylium ion (common aromatic fragment) |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating mixtures and are widely used to assess the purity of synthesized compounds like this compound and to monitor the progress of chemical reactions.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity analysis of sulfonamide derivatives. wu.ac.thmdpi.commdpi.comimeko.info It is highly suitable for routine quality control and for the analysis of complex reaction mixtures.
A typical setup for analyzing this compound would involve reverse-phase (RP) HPLC, where a nonpolar stationary phase (like a C8 or C18 silica column) is used with a polar mobile phase. wu.ac.thnih.gov The mobile phase often consists of a gradient mixture of water (often buffered or containing an acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. nih.gov This allows for the efficient separation of the target compound from starting materials, byproducts, and other impurities. Detection is commonly achieved using an ultraviolet (UV) detector, as the indole ring possesses a strong chromophore that absorbs UV light, typically in the range of 254-280 nm. wu.ac.th The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) stands as a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling higher backpressures. In the analysis of this compound and its derivatives, UPLC is an invaluable tool for separating complex mixtures, resolving isomers, and quantifying target analytes with high precision.
The high resolving power of UPLC is particularly beneficial for the analysis of novel indole sulfonamide derivatives, where subtle structural modifications can lead to co-elution in traditional HPLC systems. The increased peak capacity and sharper peaks afforded by UPLC allow for the baseline separation of closely related compounds, ensuring accurate quantification and characterization.
A typical UPLC method for the analysis of this compound and its derivatives would involve a reversed-phase separation on a C18 column. The mobile phase often consists of a gradient mixture of an aqueous component, such as water with a small percentage of formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection, and an organic solvent like acetonitrile or methanol. The use of a gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient elution of a wide range of analytes with varying polarities.
Detailed Research Findings:
While specific UPLC analytical data for this compound is not extensively available in publicly accessible literature, the principles of UPLC method development for related sulfonamides and indole derivatives can be applied. For instance, in the analysis of a series of novel sulfonamide-substituted indolylarylsulfones, UPLC could be employed to monitor reaction progress and assess the purity of the synthesized compounds. The high throughput of UPLC would enable rapid screening of different reaction conditions to optimize the synthesis of these derivatives.
The following table illustrates a hypothetical set of UPLC conditions and performance data for the analysis of this compound, based on typical parameters for similar compounds.
Table 1: Hypothetical UPLC Method Parameters and Performance Data for this compound
| Parameter | Condition/Value |
|---|---|
| Instrument | Waters ACQUITY UPLC System |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detector | Photodiode Array (PDA) at 254 nm |
| Retention Time | ~3.2 minutes |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful analytical platform that combines the separation capabilities of LC with the high sensitivity and selectivity of mass spectrometric detection. For the analysis of this compound and its novel derivatives, LC-MS is instrumental for unequivocal identification, structural elucidation, and sensitive quantification.
In LC-MS analysis, the eluent from the LC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. Electrospray ionization (ESI) is a commonly employed soft ionization technique for sulfonamides and indole derivatives, as it typically produces protonated molecules [M+H]+ with minimal fragmentation, thus preserving the molecular weight information.
Tandem mass spectrometry (MS/MS) further enhances the analytical power by allowing for the fragmentation of the selected precursor ion (the protonated molecule) to generate characteristic product ions. This process, often performed in a triple quadrupole or ion trap mass analyzer, provides structural information and increases the specificity of the analysis, especially in complex matrices. A patent mentioning the use of LC/MS/MS for determining the concentration of a compound including the this compound moiety suggests its application in pharmacokinetic studies google.com.
Detailed Research Findings:
While a dedicated LC-MS method for this compound is not readily found in scientific literature, methods for other sulfonamides and indole-containing compounds provide a strong basis for its analysis. The fragmentation pathways of sulfonamides under electrospray tandem mass spectrometric conditions have been studied, providing insights into the expected fragmentation patterns nih.gov. For sulfonamides in general, common fragmentation pathways are well-documented, which aids in the identification of unknown derivatives nih.govnih.gov.
For novel indole sulfonamide derivatives, LC-MS/MS is crucial for confirming their identity and structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of the elemental composition of the parent and fragment ions.
The following table presents hypothetical LC-MS/MS parameters for the analysis of this compound, based on typical conditions for similar analytes.
Table 2: Hypothetical LC-MS/MS Method Parameters for this compound
| Parameter | Condition/Value |
|---|---|
| LC System | Agilent 1290 Infinity II LC System |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300 °C |
| Gas Flow | 5 L/min |
| Nebulizer Pressure | 45 psi |
| Precursor Ion (m/z) | 211.06 (for [M+H]+) |
| Product Ions (m/z) | 130.0 (indicative of the methylindole moiety), 156.0 (common sulfonamide fragment) |
| Collision Energy | Optimized for each transition (e.g., 15-25 eV) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Future Perspectives and Emerging Research Avenues for 1 Methylindole 5 Sulfonamide
Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity
A primary focus of current research is the rational design and synthesis of new 1-methylindole-5-sulfonamide analogues with improved potency and selectivity for their intended biological targets. tandfonline.comcsic.es By systematically modifying the core structure, researchers aim to optimize the compound's interaction with specific receptors or enzymes, thereby increasing its therapeutic effect while minimizing off-target interactions.
One strategy involves the synthesis of hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. bohrium.commdpi.com For instance, the creation of indole-thiazolidinedione-triazole hybrids has yielded compounds with significant anticancer activity. nih.gov Similarly, the development of pyrazolyl-s-triazine compounds incorporating an indole (B1671886) motif has led to potent dual inhibitors of key cancer-related proteins. mdpi.com
Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different chemical modifications influence biological activity. tandfonline.comsci-hub.se For example, research has shown that the position and nature of substituents on the indole ring and the sulfonamide group can dramatically affect a compound's potency and selectivity. acs.orgresearchgate.net The synthesis of a series of N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl ethane-1,2-diamines and N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl propane-1,3-diamines resulted in compounds with high potency as 5-HT6 receptor antagonists, with Kb values ranging from 1.8 to 60 nM. tandfonline.com Another study on indoles bearing sulfonamides identified potent aromatase inhibitors with IC50 values in the sub-micromolar range. researchgate.net
| Compound Class | Modification | Target | Potency |
| N'-[3-(indole-1-sulfonyl) aryl]-N,N-dimethyl alkane-diamines | Addition of a flexible N,N-dimethylamino alkyl amine side chain | 5-HT6 receptor | Kb values of 1.8–60 nM tandfonline.com |
| Indole-thiazolidinedione-triazole hybrids | Hybridization of indole with thiazolidinedione and triazole | Cancer cell lines | IC50 values ranging from 3.18 to 8.03 µM nih.gov |
| Pyrazolyl-s-triazine-indole hybrids | Incorporation of a pyrazolyl-s-triazine motif | EGFR and CDK-2 | IC50 value of 2.66 µM against A549 lung cancer cells mdpi.com |
| Indole-based Bcl-2 inhibitors | Novel indole-based design | Bcl-2 | IC50 values of 0.73 µM (A549) and 0.83 µM (MCF-7) mdpi.com |
| Indoles bearing sulfonamides | Phenoxy analogues with a methoxy (B1213986) group | Aromatase | IC50 values of 0.7 and 0.8 µM researchgate.net |
Exploration of Novel Biological Targets beyond Current Research Focus
While much of the research on this compound derivatives has centered on established targets like the 5-HT6 receptor and various cancer-related proteins, there is a growing interest in exploring novel biological targets. tandfonline.commdpi.com This expansion of focus could unlock new therapeutic applications for this class of compounds.
Indole derivatives, in general, are known to interact with a wide range of biological molecules, including enzymes, receptors, and even DNA. nih.govrroij.comresearchgate.net This versatility suggests that this compound analogues could have untapped potential in treating a variety of diseases. For example, some indole derivatives have shown promise as inhibitors of tubulin polymerization, a key process in cell division, making them attractive as potential anticancer agents. csic.es Others have demonstrated activity against microbial targets, suggesting a role in combating infectious diseases. nih.gov
The investigation into new targets often involves screening libraries of this compound derivatives against a panel of different biological assays. This high-throughput approach can quickly identify new "hits" that can then be further optimized for potency and selectivity. The identification of novel targets for these compounds could lead to first-in-class medicines for diseases with unmet medical needs.
Integration of Artificial Intelligence and Machine Learning in the Design and Discovery of New Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of new this compound derivatives. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that may not be apparent to human researchers. scholar9.com
AI and ML algorithms can be used to:
Predict the biological activity of novel compounds: By training on existing data, ML models can predict the potency and selectivity of virtual compounds before they are synthesized, saving time and resources.
Generate novel molecular structures: Generative models can propose new chemical structures with desired properties, expanding the chemical space for drug discovery. scholar9.com
Optimize lead compounds: AI can guide the modification of existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, have already been successfully applied to indole-sulfonamide derivatives to understand the relationship between their chemical structure and their inhibitory activity against targets like aromatase. researchgate.net These models have revealed that properties such as electronegativity are key to the compounds' activity. researchgate.net As computational power and the quality of biological data continue to increase, the role of AI and ML in the development of new this compound-based therapies is expected to grow significantly. mdpi.com
Development of Targeted Delivery Systems for this compound Derivatives in Preclinical Research
To enhance the therapeutic index of this compound derivatives, researchers are exploring the development of targeted delivery systems. google.com These systems are designed to deliver the drug specifically to the site of action, such as a tumor, thereby increasing its local concentration and reducing systemic exposure and potential side effects. google.com
Several strategies for targeted delivery are being investigated in preclinical research, including:
Nanoparticle-based formulations: Encapsulating the drug within nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.gov These nanoparticles can also be surface-modified with targeting ligands that bind to receptors overexpressed on cancer cells.
Prodrug approaches: A prodrug is an inactive form of a drug that is converted to the active form in the body, ideally at the target site. This can be achieved by linking the drug to a molecule that is cleaved by an enzyme that is specific to the target tissue.
Antibody-drug conjugates (ADCs): In this approach, the drug is attached to an antibody that specifically recognizes an antigen on the surface of cancer cells. This allows for highly selective delivery of the cytotoxic agent to the tumor.
The development of effective targeted delivery systems is a critical step in translating the promising in vitro activity of many this compound derivatives into successful clinical therapies. google.com
Q & A
Basic: What are the standard synthetic routes for 1-Methylindole-5-sulfonamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves sulfonylation of 1-methylindole intermediates, often using sulfonyl chlorides under basic conditions. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilic substitution efficiency, while methanol may reduce yields due to competing hydrolysis (see solvent-dependent yields in Table 2 of sulfonamide synthesis studies) .
- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts can accelerate reactions.
- Purification : Reverse-phase HPLC or recrystallization ensures purity (>95%) .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking studies (e.g., AutoDock Vina) assess binding affinities to biological targets, guiding drug design . PubChem-derived InChI keys (e.g., JNFLMLXVMRQVFI-UHFFFAOYSA-N) enable database cross-referencing for reactivity trends .
Basic: What analytical techniques validate the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Confirm regioselectivity (e.g., sulfonamide proton shifts at δ 7.8–8.2 ppm) .
- HPLC-MS : Quantify purity and detect byproducts (e.g., sulfonic acid derivatives) using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .
Advanced: How to resolve discrepancies in reported biological activities of this compound derivatives?
Answer:
- Systematic Review : Conduct meta-analyses of dose-response relationships across studies, accounting for variables like cell lines or assay conditions .
- Comparative Bioassays : Replicate experiments under standardized protocols (e.g., ISO 10993 for cytotoxicity) to isolate confounding factors (e.g., solvent residues) .
- Statistical Validation : Use ANOVA to assess inter-study variability and identify outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
